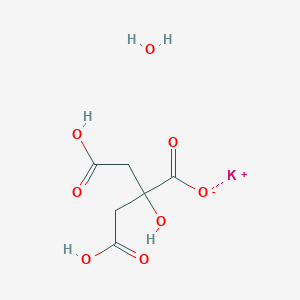
Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate is a chemical compound with a complex structure that includes carboxyl, hydroxyl, and carboxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate typically involves the reaction of appropriate carboxylic acids with potassium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound. The process may involve multiple steps, including purification and crystallization to obtain the hydrate form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The carboxyl and hydroxyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving enzyme reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application, but typically involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carboxylate and hydroxyl-containing molecules, such as:
- Sodium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate
- Calcium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate
Uniqueness
Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate is unique due to its specific combination of functional groups and its hydrate form
Properties
Molecular Formula |
C6H9KO8 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
potassium;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;hydrate |
InChI |
InChI=1S/C6H8O7.K.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+1;/p-1 |
InChI Key |
FXLPXYUNOYHNSK-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11725101.png)
![Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate](/img/structure/B11725107.png)
![N-[(3-methylphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B11725116.png)
![Urea, [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]-](/img/structure/B11725122.png)
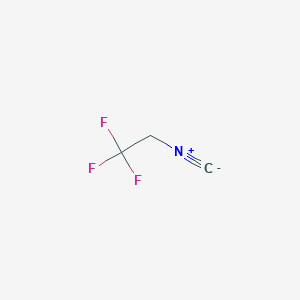
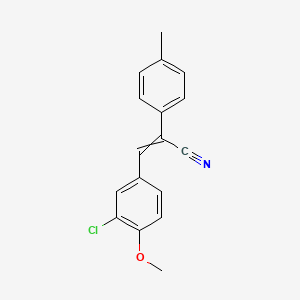
![2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11725147.png)
![2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B11725159.png)
![2-[3-(2-Nitroprop-1-EN-1-YL)phenoxy]pyrimidine](/img/structure/B11725164.png)
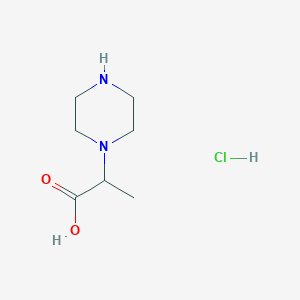
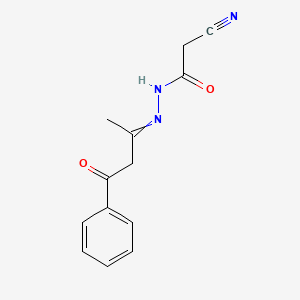
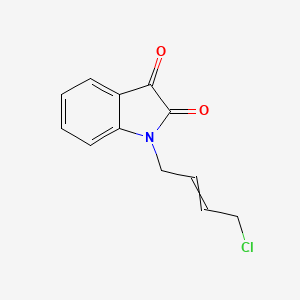
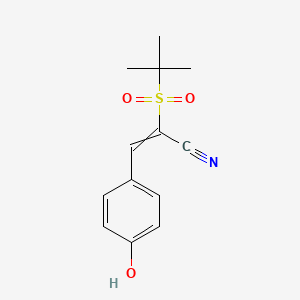
![N'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide](/img/structure/B11725184.png)
